molecular formula C7H10Cl2O2 B152406 2,2-dimethylpentanedioyl Dichloride CAS No. 133003-98-2

2,2-dimethylpentanedioyl Dichloride

Cat. No.: B152406
CAS No.: 133003-98-2
M. Wt: 197.06 g/mol
InChI Key: WBKXOLKOAFPWRR-UHFFFAOYSA-N
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Description

2,2-Dimethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of pentanedioic acid, where two chlorine atoms replace the hydroxyl groups. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpentanedioyl dichloride typically involves the reaction of 2,2-dimethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:

(CH3)2C(CO2H)2+SOCl2(CH3)2C(COCl)2+SO2+HCl\text{(CH3)2C(CO2H)2} + \text{SOCl2} \rightarrow \text{(CH3)2C(COCl)2} + \text{SO2} + \text{HCl} (CH3)2C(CO2H)2+SOCl2→(CH3)2C(COCl)2+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpentanedioic acid.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    2,2-Dimethylpentanedioic Acid: Formed from hydrolysis

Scientific Research Applications

2,2-Dimethylpentanedioyl dichloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.

    Industry: Applied in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentanedioyl dichloride involves its reactivity with nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis .

Comparison with Similar Compounds

    2,2-Dimethylpentanedioic Acid: The parent compound from which 2,2-dimethylpentanedioyl dichloride is derived.

    2,2-Dimethylglutaric Anhydride: Another derivative of 2,2-dimethylpentanedioic acid.

    2,2-Dimethylsuccinic Acid: A structurally similar compound with different reactivity.

Uniqueness: this compound is unique due to its dual acyl chloride groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of a wide range of chemical derivatives .

Properties

IUPAC Name

2,2-dimethylpentanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-7(2,6(9)11)4-3-5(8)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXOLKOAFPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethylpentanedioyl Dichloride
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2,2-dimethylpentanedioyl Dichloride
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2,2-dimethylpentanedioyl Dichloride
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2,2-dimethylpentanedioyl Dichloride
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